

Application Notes and Protocols for SR-1114 in Cell Culture

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Compound of Interest

Compound Name: SR-1114

Cat. No.: B12409305

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These application notes provide a comprehensive guide for utilizing **SR-1114**, a potent and selective degrader of the epigenetic reader proteins ENL and AF9, in cell culture experiments. This document details the mechanism of action, quantitative performance data, and step-by-step protocols for key assays to evaluate the cellular effects of **SR-1114**.

Introduction

SR-1114 is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Eleven-Nineteen Leukemia (ENL) and its homolog AF9. These proteins are critical components of transcriptional regulatory complexes and are implicated in the pathogenesis of various cancers, particularly acute leukemias with Mixed Lineage Leukemia (MLL) rearrangements. **SR-1114** functions by simultaneously binding to the YEATS domain of ENL/AF9 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of ENL and AF9. This targeted degradation results in the suppression of oncogenic gene expression and can induce differentiation and apoptosis in susceptible cancer cell lines.

Quantitative Data Summary

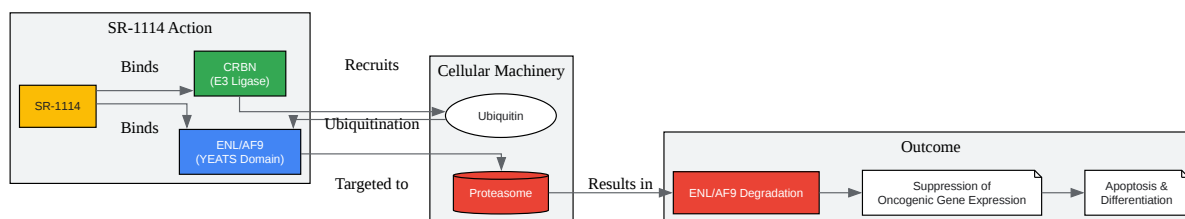
The efficacy of **SR-1114** in inducing the degradation of its target proteins has been quantified across various leukemia cell lines. The half-maximal degradation concentration (DC₅₀) is a key metric to determine the potency of a degrader.

Cell Line	Cancer Type	SR-1114 DC ₅₀ (nM)
MV4;11	Acute Myeloid Leukemia (AML)	150
MOLM-13	Acute Myeloid Leukemia (AML)	311
OCI/AML-2	Acute Myeloid Leukemia (AML)	1650

Data represents the concentration of **SR-1114** required to degrade 50% of the target protein (ENL) after a specified treatment time.

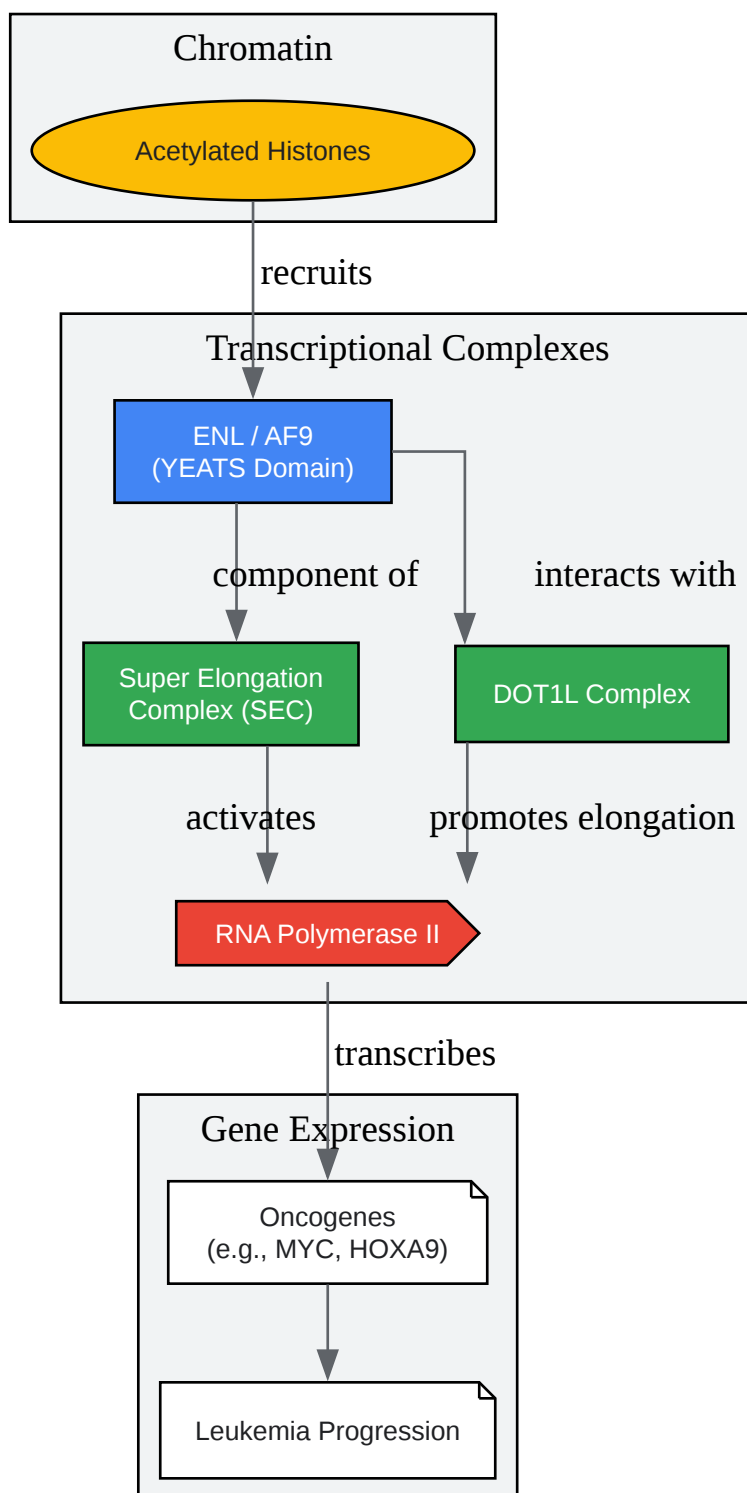
Signaling Pathway and Mechanism of Action

SR-1114-mediated degradation of ENL and AF9 disrupts their function in transcriptional regulation. ENL and AF9 are key components of the Super Elongation Complex (SEC) and interact with the DOT1L complex. The YEATS domain of ENL/AF9 recognizes acetylated histones, tethering these complexes to chromatin and promoting transcriptional elongation of target genes, including key oncogenes like MYC and HOXA9. By degrading ENL and AF9, **SR-1114** effectively dismantles these transcriptional scaffolds, leading to the downregulation of target gene expression and subsequent anti-leukemic effects.^{[1][2][3][4]}



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Caption: Mechanism of **SR-1114** induced degradation of ENL/AF9.



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Caption: Role of ENL/AF9 in transcriptional regulation.

Experimental Protocols

The following are detailed protocols for assessing the effects of **SR-1114** in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is suitable for suspension leukemia cell lines.

Materials:

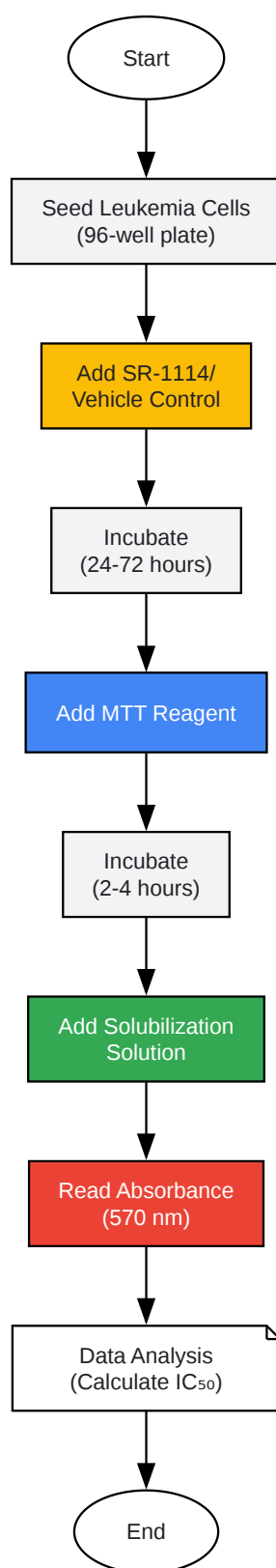
- Leukemia cell line (e.g., MV4;11)
- Complete culture medium
- **SR-1114**
- DMSO (vehicle control)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture leukemia cells to a logarithmic growth phase.

- Perform a cell count and determine viability using a hemocytometer and Trypan Blue exclusion. Viability should be >90%.
- Dilute the cells in fresh complete culture medium to a final concentration of $0.5\text{--}1.0 \times 10^5$ cells/mL.
- Seed 100 μL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.
- Compound Treatment:
 - Prepare serial dilutions of **SR-1114** in complete culture medium. A final concentration range of 1 nM to 10 μM is a good starting point.
 - Prepare a vehicle control (DMSO) at the same final concentration as the highest **SR-1114** concentration (typically $\leq 0.1\%$).
 - Add 100 μL of the diluted **SR-1114** or vehicle control to the appropriate wells. The final volume in each well should be 200 μL .
 - Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO_2 incubator.
- MTT Addition and Incubation:
 - After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
- Solubilization and Absorbance Reading:
 - Add 100-150 μL of solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently by pipetting up and down to ensure complete solubilization.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank wells from all other readings.

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log concentration of **SR-1114** to determine the IC_{50} value.



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